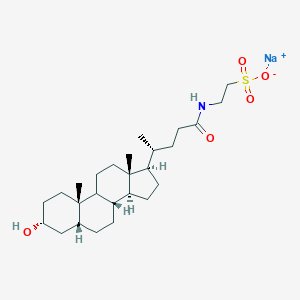

Sodium taurolithocholate

Description

Origin and Classification within the Bile Acid System

The journey of taurolithocholic acid begins with primary bile acids synthesized in the liver. wikipedia.org Its classification is rooted in a multi-step process involving both hepatic and intestinal microbial actions.

In the liver, cholesterol is converted into primary bile acids, principally cholic acid and chenodeoxycholic acid. wikipedia.orgnih.gov These are then secreted into the intestine. A portion of these primary bile acids escapes reabsorption and travels to the colon, where they are chemically modified by resident anaerobic bacteria. wikipedia.orgnih.gov This bacterial action, primarily through 7α-dehydroxylation, converts primary bile acids into secondary bile acids. nih.gov Specifically, chenodeoxycholic acid is transformed by gut bacteria into lithocholic acid. wikipedia.org

This newly formed lithocholic acid, a secondary bile acid, is then reabsorbed and returned to the liver via the enterohepatic circulation. wikipedia.orgyoutube.com In the hepatocytes, it undergoes conjugation, in this case with the amino acid taurine (B1682933), to form taurolithocholic acid, which exists as a sodium salt. ontosight.ai Therefore, taurolithocholic acid sodium salt is classified as a taurine-conjugated secondary bile acid. ontosight.ai

Table 1: Classification of Key Bile Acids

| Bile Acid Name | Type | Precursor | Conjugation Status |

| Cholic Acid | Primary | Cholesterol | Unconjugated |

| Chenodeoxycholic Acid | Primary | Cholesterol | Unconjugated |

| Deoxycholic Acid | Secondary | Cholic Acid | Unconjugated |

| Lithocholic Acid | Secondary | Chenodeoxycholic Acid | Unconjugated |

| Taurolithocholic Acid | Secondary | Lithocholic Acid | Taurine-conjugated |

| Glycocholic Acid | Primary | Cholic Acid | Glycine-conjugated |

The conjugation of bile acids with amino acids like taurine or glycine (B1666218) is a critical step that occurs in the liver before their secretion into the bile. wikipedia.orgnih.gov This process significantly alters the physicochemical properties of the bile acid molecule. Conjugation with taurine lowers the acid dissociation constant (pKa) of the bile acid. wikipedia.org

This chemical modification ensures that the molecule remains ionized (in its deprotonated, salt form) in the acidic environment of the duodenum. wikipedia.org This ionized state makes the bile acid much more water-soluble and, therefore, a more effective emulsifier of dietary fats and fat-soluble vitamins, a primary function of bile salts. wikipedia.orgmdpi.com Compared to glycine conjugation, taurine conjugation results in a more hydrophilic molecule, which can influence bile excretion and cholesterol metabolism. nih.gov The enhanced water solubility of taurine conjugates like taurolithocholic acid is crucial for their biological function and transport. nih.govresearchgate.net

Overview of Biological Roles Beyond Digestion

Beyond their established role in digestion, bile acids, including taurolithocholic acid, are now recognized as important signaling molecules that regulate a wide array of metabolic and cellular processes. nih.govontosight.ai They exert these effects by interacting with specific cellular receptors. nih.gov

Taurolithocholic acid has been identified as a potent agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.govnih.gov The activation of TGR5 by non-polar bile acids like taurolithocholic acid is particularly important in macrophages within the intestine and liver, where it is thought to play a role in suppressing inflammatory processes. nih.gov

Furthermore, research has highlighted other specific biological activities. Studies have shown that taurolithocholic acid can influence cholinergic signaling, potentially acting as an antagonist at M3 muscarinic receptors in airway smooth muscle. nih.gov In experimental settings, it has been used to induce cholestasis (a condition of reduced or stopped bile flow) in animal models, making it a tool for studying liver pathophysiology. nih.gov For instance, infusions of sodium taurolithocholate in rats were found to cause cholestasis, an effect attributed to its poor water solubility and potential to precipitate within the biliary tree. nih.govscispace.comnih.gov Other studies have noted that the taurine-conjugated form of lithocholic acid has a reduced ability to induce DNA damage compared to its unconjugated form. nih.gov

Table 2: Summary of Selected Research Findings

| Research Area | Finding | Model System |

| Cholestasis Induction | Infusion of taurolithocholic acid sodium salt caused a decrease in bile flow and bile salt excretion. nih.govscispace.com | Rats and Hamsters |

| Cellular Signaling | Identified as an agonist for the TGR5 receptor, suggesting a role in suppressing inflammation in macrophages. nih.gov | In vitro / Cellular studies |

| Cholinergic Signaling | Acts as an antagonist of M3 muscarinic receptors, blocking cholinergic-induced contractions. nih.gov | Mouse and human airway smooth muscle |

| DNA Damage | The taurine-conjugated form of lithocholic acid showed a reduced ability to induce DNA repair compared to the nonconjugated form. nih.gov | Escherichia coli chromotest system |

| Apoptosis | Increases caspase-3 and -7 activity in specific transfected liver cells (Hep3B). | In vitro / Cellular studies |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAERYJYXPRIDTO-HRHHVWJRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036211 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6042-32-6 | |

| Record name | Sodium taurolithocholate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Taurolithocholic Acid

Endogenous Formation from Precursors

The creation of taurolithocholic acid is a multi-step process that starts with primary bile acids and involves crucial microbial and hepatic actions.

Primary bile acids, namely cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver. nih.govsnmjournals.orgyoutube.com These primary acids are secreted into the intestine to aid in the digestion and absorption of fats. youtube.com Within the intestinal lumen, a diverse community of microorganisms, collectively known as the gut microbiota, metabolizes these primary bile acids into secondary bile acids. nih.govmedrxiv.orgwikipedia.org

The precursor to taurolithocholic acid is lithocholic acid (LCA). LCA is formed from the primary bile acid chenodeoxycholic acid (CDCA) through a process called 7α-dehydroxylation, a reaction carried out by specific bacteria in the gut. nih.govnih.gov This conversion is a key function of the intestinal microbiota in bile acid metabolism. nih.govnih.gov

Following its formation in the intestine, lithocholic acid, along with other bile acids, is reabsorbed and transported to the liver via the portal circulation as part of the enterohepatic circulation. nih.govsci-toys.com In the hepatocytes (liver cells), lithocholic acid undergoes conjugation, a phase II metabolic reaction. snmjournals.orgsci-toys.com This process involves the covalent attachment of an amino acid to the bile acid's side chain. nih.gov

Specifically, lithocholic acid is conjugated with the amino acid taurine (B1682933) to form taurolithocholic acid. sci-toys.comnih.govpnas.org This conjugation reaction increases the polarity and water solubility of the bile acid, which is crucial for its function and transport. snmjournals.org The resulting N-acyl amidate, taurolithocholic acid, is then secreted into the bile. sci-toys.comnih.gov While glycine (B1666218) conjugation also occurs for other bile acids, taurine conjugation is a significant pathway for lithocholic acid. snmjournals.orgnih.gov

Sulfation Pathway: Formation of Taurolithocholic Acid-3 Sulfate (B86663)

To mitigate potential toxicity, taurolithocholic acid can be further metabolized through sulfation, a critical detoxification pathway.

Sulfation is a phase II conjugation reaction that adds a sulfonate group to the bile acid molecule. oup.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). ontosight.ainih.govwikipedia.org The specific enzyme primarily responsible for the sulfation of lithocholic acid and its taurine conjugate is sulfotransferase 2A1 (SULT2A1), also known as bile salt sulfotransferase. wikipedia.orgnih.govnih.gov

The reaction involves the transfer of a sulfate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of taurolithocholic acid. oup.comontosight.ai This enzymatic conversion results in the formation of taurolithocholic acid-3-sulfate (TLCA-3S). ontosight.ainih.gov This metabolic modulation is a key mechanism for detoxifying and facilitating the elimination of potentially harmful bile acids. ontosight.ainih.gov

The addition of a sulfate group dramatically alters the physicochemical properties of taurolithocholic acid. Sulfation significantly increases the water solubility of the molecule, transforming it into a more hydrophilic compound. oup.comontosight.ai This change has profound consequences for its biological fate.

Sulfated bile acids like TLCA-3S are considered detoxified products because they are less toxic to cells than their unsulfated precursors. oup.com The increased water solubility enhances their elimination from the body by increasing renal clearance and decreasing reabsorption from the intestine. oup.comontosight.ai Consequently, sulfation limits the enterohepatic recirculation of the bile acid, shifting its fate from recycling towards excretion in both urine and feces. oup.com

Integration within the Enterohepatic Circulation

The enterohepatic circulation is a highly efficient recycling system for bile acids between the liver and the intestine, ensuring a sufficient pool for digestive functions. youtube.comnih.govyoutube.com After secretion into the duodenum, conjugated bile acids like taurolithocholic acid aid in fat emulsification. youtube.com As they travel down the intestine, approximately 95% of all bile acids are actively reabsorbed in the terminal ileum and transported back to the liver through the portal vein for reuse. nih.govyoutube.comnih.gov This cycle is mediated by specific transporters, including the apical sodium-dependent bile acid transporter (ASBT) in the ileum and the Na+-taurocholate cotransporting polypeptide (NTCP) in the liver. nih.gov

However, the metabolic modifications of taurolithocholic acid, particularly sulfation, significantly influence its participation in this circuit. The highly water-soluble taurolithocholic acid-3-sulfate is poorly reabsorbed by the intestines. oup.com This leads to a marked reduction in its return to the liver and a significant increase in its fecal and urinary excretion. oup.com Therefore, while its precursor, lithocholic acid, is integrated into the enterohepatic circulation for conjugation, the sulfated end-product is largely excluded from this recycling pathway, representing a terminal step in its metabolism aimed at detoxification and elimination. oup.comontosight.ai

Molecular Mechanisms of Action and Receptor Interactions

G-protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Agonism

TLCA is a potent endogenous agonist for TGR5. nih.govfrontiersin.orgfrontiersin.org The activation of TGR5 by TLCA initiates a series of intracellular events that are critical for its physiological functions.

TGR5 Activation and Downstream Signaling Cascades (e.g., cAMP, PKA, Akt)

Upon binding of TLCA, TGR5, a G protein-coupled receptor, stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.govresearchgate.net This occurs through the activation of adenylyl cyclase. nih.gov The increased intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA). nih.govmdpi.comnih.gov The TGR5-cAMP-PKA signaling pathway is a key mechanism through which TLCA exerts its effects. nih.gov

Research has demonstrated that TLCA can stimulate cAMP formation in cells endogenously expressing TGR5. nih.govresearchgate.net Furthermore, studies have shown that TGR5 activation by agonists can also influence other signaling pathways, including the Akt pathway. frontiersin.org For instance, TGR5-active bile acids have been shown to activate Akt in cardiomyocytes. nih.gov

Spatial Control of TGR5 Signaling and Plasma Membrane Microdomains

The signaling activity of TGR5 is subject to spatial control at the plasma membrane. Instead of desensitizing and internalizing, which is common for many G protein-coupled receptors, activated TGR5 redistributes to plasma membrane microdomains, often referred to as lipid rafts. nih.govnih.gov This localization to specific membrane regions is crucial for its sustained signaling.

Disruption of these lipid rafts has been shown to prevent the downstream signaling effects of TGR5 activation, such as the activation of ERK1/2. nih.govnih.gov This indicates that the integrity of these plasma membrane microdomains is essential for the proper functioning of the TGR5 signaling cascade.

Absence of β-Arrestin Interaction and Endosomal Trafficking in TGR5 Signaling

A distinctive feature of TGR5 signaling in response to its endogenous agonists like TLCA is the lack of interaction with β-arrestins. nih.govresearchgate.net Studies using bioluminescence resonance energy transfer have shown that TLCA does not stimulate the association of TGR5 with β-arrestin 1/2 or G protein-coupled receptor kinases (GRKs). nih.govresearchgate.net

Consistent with this lack of β-arrestin recruitment, agonist-activated TGR5 does not undergo endocytosis or traffic to endosomes. nih.govnih.gov This allows for sustained signaling from the plasma membrane, a characteristic that distinguishes TGR5 from many other G protein-coupled receptors. nih.govnih.gov

Farnesoid X Receptor (FXR) Modulation

In addition to its potent effects on TGR5, taurolithocholic acid also modulates the activity of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.

FXR-Mediated Regulation of Bile Acid Homeostasis

FXR acts as a sensor for intracellular bile acid concentrations. researchgate.netfrontiersin.org When activated by bile acids, FXR initiates a negative feedback loop to control bile acid levels. nih.govnih.gov This regulation is crucial for preventing the accumulation of potentially toxic bile acids.

Influence on Gene Expression Profiles

The activation of FXR by bile acids leads to significant changes in the expression of numerous genes involved in bile acid and lipid metabolism. nih.govfrontiersin.org FXR activation upregulates the expression of genes responsible for bile acid transport, such as the bile salt export pump (BSEP), to facilitate the efflux of bile acids from hepatocytes. researchgate.netnih.gov Conversely, it downregulates the expression of transporters involved in bile acid uptake, like the Na+-taurocholate cotransporting polypeptide (NTCP). frontiersin.org

Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChR)

Emerging evidence indicates that taurolithocholic acid can signal through G protein-coupled receptors, including muscarinic acetylcholine receptors (mAChRs), to regulate cell behavior, particularly in the context of cancer biology.

Taurolithocholic acid has been identified as a promoter of cell growth in certain cancers, an effect mediated in part by the M3 subtype of muscarinic acetylcholine receptors (M3 mAChR). spandidos-publications.com Studies on intrahepatic cholangiocarcinoma (CCA) have shown that TLCA, at concentrations from 1-40 µM, can increase the viability of RMCCA-1 cells in a concentration-dependent manner. nih.gov This proliferative effect involves the induction of DNA synthesis and progression of the cell cycle into the S phase. nih.gov

The involvement of muscarinic receptors is confirmed by experiments using antagonists. Atropine (B194438), a non-selective mAChR antagonist, successfully inhibits the growth-promoting effects of TLCA on CCA cells. nih.govnih.gov This suggests that TLCA's binding to or activation of mAChRs is a critical step in its mitogenic signaling. spandidos-publications.comnih.gov Specifically, the M3 mAChR subtype has been implicated in the proliferation of colon cancer cells stimulated by lithocholic acid and its taurine (B1682933) conjugates. spandidos-publications.com

Table 1: Effect of Taurolithocholic Acid (TLCA) on Cholangiocarcinoma Cell Viability

| Compound | Cell Line | Concentration | Effect | Antagonist | Source |

|---|---|---|---|---|---|

| Taurolithocholic acid (TLCA) | RMCCA-1 (Intrahepatic Cholangiocarcinoma) | 10 µM | Increased cell viability to 118% of control | Inhibited by Atropine | nih.gov |

| Taurolithocholic acid (TLCA) | RMCCA-1 (Intrahepatic Cholangiocarcinoma) | 1-40 µM | Concentration-dependent increase in cell viability | Not specified | nih.gov |

The signaling pathway initiated by TLCA involves significant cross-talk between muscarinic receptors and the Epidermal Growth Factor Receptor (EGFR). Research demonstrates that TLCA induces the proliferation of cholangiocarcinoma cells not only via mAChRs but also through the activation of the EGFR/ERK1/2 signaling pathway. nih.govnih.gov Treatment of RMCCA-1 cells with TLCA leads to the phosphorylation of both EGFR and the downstream signaling molecules ERK1/2, as well as an increase in the expression of cyclin D1, a key regulator of cell cycle progression. nih.gov

The crucial role of EGFR in this pathway is highlighted by the fact that a specific EGFR kinase inhibitor, AG 1478, can block the cell growth induced by TLCA. nih.govnih.gov This indicates that EGFR activation is a necessary downstream event following the initial interaction of TLCA with the cell. The proposed mechanism suggests that TLCA's binding to M3 mAChR triggers the transactivation of EGFR, which then propagates the signal through the MAP kinase cascade to promote cell proliferation. spandidos-publications.com

Table 2: Key Mediators in TLCA-Induced Cell Signaling

| Mediator | Effect of TLCA | Inhibitor | Effect of Inhibitor | Source |

|---|---|---|---|---|

| M3 Muscarinic Acetylcholine Receptor (M3 mAChR) | Activation implicated in cell growth | Atropine | Inhibits TLCA-induced cell growth | nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Increased phosphorylation | AG 1478 | Inhibits TLCA-induced cell growth | nih.govnih.gov |

| ERK1/2 | Increased phosphorylation | U 0126 (MEK 1/2 inhibitor) | Inhibits TLCA-induced cell growth | nih.govnih.gov |

Modulation of Ion Channels and Transporters

Taurolithocholic acid and its derivatives also influence cellular function by modulating the activity of various ion channels and transporters, thereby altering ion gradients and intracellular signaling.

While direct studies on the effect of taurolithocholic acid sodium salt on BKCa channels are limited, research on other bile acids provides insights. For instance, taurodeoxycholate (B1243834) (TDC), another conjugated bile acid, has been shown to activate K+ currents in colonic cell lines. nih.gov BKCa channels are dually activated by membrane depolarization and increases in intracellular calcium, playing a key role in regulating calcium influx and Ca2+-dependent processes. nih.gov The activation of these channels provides a negative feedback mechanism to limit further Ca2+ entry. nih.gov Given that TLCA can modulate intracellular calcium, it is plausible that it indirectly affects BKCa channel activity, although direct interaction remains to be conclusively demonstrated.

Taurolithocholic acid derivatives are known to modulate intracellular calcium (Ca2+) dynamics. A sulfated derivative, 3-sulfo-taurolithocholic acid (TLC-S), induces cytosolic Ca2+ signals in isolated mouse hepatocytes. nih.govnih.gov This Ca2+ release is partially dependent on nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP)-sensitive channels. nih.govnih.gov The effect of TLC-S was partially reduced by NED-19, an antagonist of the NAADP pathway. nih.gov

NAADP is a potent second messenger that mobilizes Ca2+ from acidic intracellular compartments, such as lysosomes and endosomes, through two-pore channels (TPCs). nih.govd-nb.info This initial release from acidic stores can then trigger a more substantial Ca2+ release from the endoplasmic reticulum, a process known as Ca2+-induced Ca2+ release. nih.gov The involvement of NAADP-sensitive channels suggests that TLCA can trigger Ca2+ signals by tapping into these acidic organellar stores. nih.govnih.gov

Studies on 3-sulfo-taurolithocholic acid (TLC-S) have revealed that it differentially modulates the activity of key ATP-dependent ion pumps in healthy versus cancerous tissues. nih.govnih.govfrontiersin.org

Na+/K+ ATPase: In colorectal cancer tissue, TLC-S was found to increase Na+/K+ ATPase activity by 1.5-fold compared to controls. nih.govnih.gov Conversely, in rat liver subcellular fractions, TLC-S decreased Na+/K+ ATPase activity. nih.gov

Ca2+ ATPase: TLC-S did not have a significant effect on Ca2+ ATPase activity in healthy colon mucosa but did show a trend towards decreased activity in cancerous tissue. nih.govnih.gov In the rat liver, TLC-S was observed to decrease Ca2+ ATPase activity. nih.govnih.gov

Mg2+ ATPase: In healthy colon mucosa, TLC-S significantly decreased Mg2+ ATPase activity by 3.6-fold, while the activity in cancer tissue remained unchanged. nih.govnih.gov In contrast, TLC-S increased basal Mg2+ ATPase activity in the rat liver. nih.govnih.gov

These findings indicate that the influence of taurolithocholic acid derivatives on ATPase activity is highly context-dependent, varying between tissue types (healthy vs. cancerous) and organ systems. nih.govnih.gov

Table 3: Effect of 3-sulfo-taurolithocholic acid (TLC-S) on ATPase Activity

| ATPase | Tissue | Effect of TLC-S | Source |

|---|---|---|---|

| Na+/K+ ATPase | Colorectal Cancer Tissue | 1.5-fold increase in activity | nih.govnih.gov |

| Na+/K+ ATPase | Rat Liver | Decreased activity | nih.gov |

| Ca2+ ATPase | Colorectal Cancer Tissue | Trend toward decreased activity | nih.govnih.gov |

| Ca2+ ATPase | Rat Liver | Decreased activity | nih.govnih.gov |

| Mg2+ ATPase | Healthy Colon Mucosa | 3.6-fold decrease in activity | nih.govnih.gov |

| Mg2+ ATPase | Colorectal Cancer Tissue | Unchanged activity | nih.govnih.gov |

| Mg2+ ATPase | Rat Liver | Increased basal activity | nih.govnih.gov |

Cellular and Physiological Functions of Taurolithocholic Acid

Regulation of Immune Response and Inflammation

Taurolithocholic acid sodium salt is a significant modulator of the immune system, influencing the behavior of various immune cells and the production of inflammatory mediators. Its actions are complex, involving the targeted attraction of specific lymphocytes, the regulation of inflammatory signals, and the modulation of immune cell adhesion and recruitment.

T-Lymphocyte Chemotactic Activity (TLCA)

A notable function of taurolithocholic acid is its ability to act as a chemoattractant for T-lymphocytes, a phenomenon referred to as T-Lymphocyte Chemotactic Activity (TLCA). This activity is crucial for directing T-cells, key players in the adaptive immune response, to specific locations within the body. The mechanism underlying this chemotactic pull involves the interaction of taurolithocholic acid with specific cell surface receptors on T-lymphocytes, such as the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). nih.gov Activation of these receptors initiates a signaling cascade that prompts the migration of these immune cells, thereby influencing the inflammatory landscape at sites of bile acid activity. nih.gov This targeted recruitment is a critical aspect of immune surveillance and response.

Modulation of Pro-inflammatory Cytokine Production

Taurolithocholic acid has been shown to modulate the production of pro-inflammatory cytokines, which are signaling molecules that drive inflammation. Research indicates that this bile acid can influence the expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). For instance, studies on bone marrow-derived macrophages have demonstrated that while the inflammatory stimulus LPS upregulates the expression of TNF-α, taurolithocholic acid can significantly diminish the downregulation of other important signaling molecules under these inflammatory conditions. nih.gov This modulation of cytokine expression is often mediated through signaling pathways like the NF-κB pathway and the TGR5 receptor. nih.govnih.gov By altering the cytokine milieu, taurolithocholic acid can either dampen or, in some contexts, potentially exacerbate inflammatory responses. Some bile acids have been shown to inhibit the secretion of pro-inflammatory cytokines and chemokines in models of inflammation. nih.govnih.govresearchgate.net

Impact on Monocyte Adhesion and Immune Cell Recruitment

The process of inflammation heavily relies on the recruitment of immune cells, such as monocytes, from the bloodstream to the site of injury or infection. This process is dependent on the expression of adhesion molecules on the surface of endothelial cells that line blood vessels. Bile acids, including the unconjugated form of taurolithocholic acid, lithocholic acid, have been found to induce the expression of key adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. This upregulation of adhesion molecules facilitates the attachment of monocytes to the blood vessel wall, a critical step preceding their migration into tissues. This effect suggests a role for taurolithocholic acid in initiating and sustaining inflammatory responses by promoting the influx of immune cells.

| Immunomodulatory Function | Key Mechanisms and Cellular Effects | Associated Receptors/Pathways |

| T-Lymphocyte Chemotactic Activity | Attracts T-lymphocytes to specific sites. | Farnesoid X Receptor (FXR), Takeda G-protein coupled receptor 5 (TGR5) |

| Modulation of Pro-inflammatory Cytokines | Influences the production of cytokines like TNF-α and interleukins. | NF-κB signaling, TGR5 |

| Monocyte Adhesion and Recruitment | Promotes the expression of adhesion molecules (ICAM-1, VCAM-1) on endothelial cells, facilitating monocyte binding. | Not specified for Taurolithocholic acid sodium salt |

Impact on Hepatobiliary Function

Taurolithocholic acid is a potent agent in the liver, where it can induce cholestasis, a condition characterized by the reduction or stoppage of bile flow. This effect is a result of its interference with the intricate machinery responsible for bile formation and secretion at the cellular level.

Mechanisms of Cholestasis Induction: PI3K- and PKCε-Dependent Pathways

The cholestatic effects of taurolithocholic acid are, in part, mediated through the activation of specific intracellular signaling pathways, namely the Phosphatidylinositol 3-kinase (PI3K) and Protein Kinase C epsilon (PKCε) pathways. nih.gov Research in isolated perfused rat livers has shown that taurolithocholic acid stimulates PI3K-dependent protein kinase B, a marker of PI3K activity, by 154%. nih.gov It also increases the binding of PKCε to the cell membrane by 23%. nih.gov The activation of these pathways is a critical step in the cascade of events that leads to the impairment of bile flow. However, other studies in different cell systems suggest that the activation of PKCε and the subsequent inhibition of taurocholate uptake by taurolithocholic acid can occur independently of the PI3K pathway. nih.gov

Effects on Hepatobiliary Exocytosis and Transport Protein Insertion

A key mechanism by which taurolithocholic acid induces cholestasis is by impairing hepatobiliary exocytosis and the insertion of essential transport proteins into the canalicular membrane of hepatocytes. nih.gov The canalicular membrane is the primary site for the secretion of bile components. Taurolithocholic acid has been demonstrated to significantly reduce the biliary secretion of markers for vesicular exocytosis and substrates of transport proteins like the Multidrug Resistance-associated Protein 2 (Mrp2). nih.gov This disruption prevents the efficient transport of bile acids and other organic anions from the liver cells into the bile canaliculi, leading to their accumulation within the hepatocytes and subsequent liver injury.

| Parameter | Experimental Model | Concentration of Taurolithocholic Acid | Observed Effect |

| Bile Flow | Isolated Perfused Rat Liver (IPRL) | 10 micromol/liter | 51% impairment |

| Biliary Secretion of Horseradish Peroxidase (marker of exocytosis) | Isolated Perfused Rat Liver (IPRL) | 10 micromol/liter | 46% impairment |

| Biliary Secretion of Mrp2 Substrate | Isolated Perfused Rat Liver (IPRL) | 10 micromol/liter | 95% impairment |

| PI3K-dependent Protein Kinase B Activity | Isolated Perfused Rat Liver (IPRL) | 10 micromol/liter | 154% stimulation |

| PKCε Membrane Binding | Isolated Perfused Rat Liver (IPRL) | 10 micromol/liter | 23% stimulation |

| Canalicular Secretion of Fluorescent Bile Acid | Isolated Rat Hepatocyte Couplets (IRHC) | 2.5 micromol/liter | 50% impairment |

Metabolic Regulation

The role of taurolithocholic acid (TLCA) in glucose homeostasis and insulin (B600854) sensitivity is complex, with studies presenting seemingly contrasting findings. Some evidence suggests that TLCA can negatively impact insulin signaling. For instance, taurolithocholic acid-3 sulfate (B86663) (TLCS) has been shown to induce insulin resistance in cultured rat hepatocytes and perfused rat liver at the level of the insulin receptor (IR) and downstream signaling pathways, including phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB). nih.gov This effect is thought to be mediated through a protein kinase C (PKC)-dependent mechanism. nih.gov

Conversely, other research indicates a potential beneficial role for TLCA in glucose metabolism, often as part of a broader shift in the bile acid pool. For example, an increase in TLCA levels, alongside an abundance of Bacteroides vulgatus, has been associated with the activation of the Takeda G protein-coupled receptor 5 (TGR5) and upregulation of uncoupling protein 1 (UCP-1), leading to enhanced thermogenesis and improved glucose metabolism. mdpi.com Furthermore, studies have shown that activation of the farnesoid X receptor (FXR) can lead to shifts in the gut bacteria composition, which in turn increase the levels of the TGR5 agonist TLCA, resulting in increased glucagon-like peptide-1 (GLP-1) secretion and improved glucose and insulin sensitivity in the liver. nih.gov

Related bile acids, such as tauroursodeoxycholic acid (TUDCA), have demonstrated positive effects on insulin sensitivity. In obese individuals, treatment with TUDCA improved hepatic and muscle insulin sensitivity by approximately 30%. wustl.eduscilit.com Metformin (B114582), a common anti-diabetic drug, has been found to increase TUDCA levels, which may contribute to its mechanism of improving insulin resistance. biorxiv.org

The table below summarizes key findings on the influence of TLCA and related bile acids on glucose homeostasis and insulin sensitivity.

| Bile Acid | Model/Study Population | Key Findings | Potential Mechanism | Reference |

| Taurolithocholic acid-3 sulfate (TLCS) | Cultured rat hepatocytes, Perfused rat liver | Induced insulin resistance. | PKC-dependent suppression of insulin receptor phosphorylation. | nih.gov |

| Taurolithocholic acid (TLCA) | Mice | Associated with improved glucose metabolism. | Activation of TGR5 and upregulation of UCP-1. | mdpi.com |

| Taurolithocholic acid (TLCA) | db/db mice | Increased GLP-1 secretion, improved glucose and insulin sensitivity. | FXR activation leading to altered gut microbiota and increased TLCA. | nih.gov |

| Tauroursodeoxycholic acid (TUDCA) | Obese men and women | Improved hepatic and muscle insulin sensitivity. | Enhanced muscle insulin signaling. | wustl.edu |

| Tauroursodeoxycholic acid (TUDCA) | Diet-induced obese mice | Improved insulin sensitivity. | Increased TUDCA levels via metformin action. | biorxiv.org |

Taurolithocholic acid (TLCA) plays a role in the regulation of lipid metabolism and energy expenditure, particularly through its actions on brown adipose tissue (BAT). BAT is a key site for non-shivering thermogenesis, a process that dissipates energy as heat.

Research has shown that elevated levels of glycoursodeoxycholic acid (GUDCA) in mice can lead to an increase in TLCA levels. mdpi.com This increase in TLCA, in conjunction with a greater abundance of the gut bacterium Bacteroides vulgatus, activates the Takeda G protein-coupled receptor 5 (TGR5). mdpi.com TGR5 activation, in turn, upregulates the expression of uncoupling protein 1 (UCP-1) in white adipose tissue, leading to increased thermogenesis and improved glucose metabolism. mdpi.com

The activation of BAT and the subsequent increase in energy expenditure are closely linked to systemic lipid metabolism. Cold exposure, a potent activator of BAT, triggers significant changes in lipid metabolism to ensure a sufficient supply of fatty acids to fuel thermogenesis. nih.govresearchgate.net Brown adipocytes utilize fatty acids from various sources, including those generated intracellularly through de novo lipogenesis and lipolysis of stored triglycerides, as well as fatty acids taken up from circulation. nih.govnih.gov Increased cholesterol flux and elevated hepatic synthesis of bile acids during cold exposure further promote BAT-dependent thermogenesis. nih.gov

The following table outlines the role of TLCA in lipid metabolism and energy expenditure in brown adipose tissue.

| Factor | Effect | Mechanism | Outcome | Reference |

| Increased GUDCA levels | Increased TLCA levels | Alteration of gut microbiota (increased Bacteroides vulgatus) | Activation of TGR5 and upregulation of UCP-1 in white adipose tissue | mdpi.com |

| TLCA | Activation of TGR5 | Increased thermogenesis and improved glucose metabolism | mdpi.com | |

| Cold Exposure | Increased hepatic synthesis of bile acids | Promotes BAT-dependent thermogenesis | nih.gov |

Taurolithocholic acid (TLCA) has been identified as a modulator of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. physoc.orgoup.com GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion, inhibiting glucagon (B607659) release, and delaying gastric emptying. jst.go.jp

The primary mechanism by which TLCA stimulates GLP-1 secretion is through the activation of the G protein-coupled bile acid receptor, TGR5 (also known as GPBAR1), which is highly expressed in L-cells. physoc.orgjst.go.jp Studies using primary colonic cultures and the GLUTag cell line have shown that TLCA increases GLP-1 secretion, and this effect is diminished when TGR5 is silenced. physoc.org The signaling pathway downstream of TGR5 activation involves the elevation of intracellular cyclic AMP (cAMP). physoc.org

In primary murine intestinal cultures, TLCA has been shown to dose-dependently increase GLP-1 release. oup.com Interestingly, while TLCA is a potent TGR5 agonist, some studies have found other bile acids, such as taurodeoxycholic acid (TDCA), to be more effective at stimulating GLP-1 secretion in these cultures. oup.com This suggests that while TGR5 activation is a key pathway, other factors may also influence the magnitude of the secretory response.

The stimulation of GLP-1 secretion by bile acids like TLCA is considered a significant mechanism through which they contribute to the improvement of glucose tolerance. researchgate.netqub.ac.uk

The table below summarizes the findings on TLCA's modulation of GLP-1 secretion.

| Experimental Model | Key Finding | Mechanism | Reference |

| Primary colonic cultures and GLUTag cells | TLCA increased GLP-1 secretion. | Activation of TGR5, leading to elevated intracellular cAMP. | physoc.org |

| Primary murine intestinal cultures | TLCA dose-dependently increased GLP-1 release. | Activation of basolaterally located TGR5 on L-cells. | oup.com |

| Murine enteroendocrine cell line STC-1 | Bile acids, including TLCA, stimulate GLP-1 secretion. | TGR5 activation. | jst.go.jpqub.ac.uk |

Cell Growth, Proliferation, and Apoptosis

Taurolithocholic acid (TLCA) has been shown to influence cell growth and proliferation by affecting DNA synthesis and cell cycle progression, particularly in the context of certain cancer cells.

In a study investigating the effects of various bile acids on intrahepatic cholangiocarcinoma (CCA) cell lines, TLCA was the only bile acid, out of eleven tested, to concentration-dependently increase the cell viability of the RMCCA-1 cell line. spandidos-publications.comnih.gov This effect was not observed in another CCA cell line, HuCCA-1. spandidos-publications.comnih.gov

Further analysis revealed that TLCA treatment of RMCCA-1 cells led to an induction of DNA synthesis, as demonstrated by an EdU (5-ethynyl-2´-deoxyuridine) incorporation assay. spandidos-publications.comnih.gov Cell cycle analysis showed that TLCA caused an accumulation of cells in the S phase, which is the phase of the cell cycle where DNA is replicated. spandidos-publications.comnih.gov This indicates that TLCA promotes cell division in these specific cancer cells.

The growth-promoting effect of TLCA in RMCCA-1 cells was associated with increased expression of cyclin D1, a key regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. spandidos-publications.comnih.gov

In contrast, a study on regenerating mouse liver after partial hepatectomy found that taurocholate, a related bile acid, caused a dose-dependent reduction in DNA synthesis. nih.gov This suggests that the effects of bile acids on DNA synthesis can be cell-type specific and context-dependent.

The table below details the findings regarding TLCA's effect on DNA synthesis and cell cycle progression.

| Cell Line/Model | Effect of TLCA | Associated Molecular Changes | Reference |

| RMCCA-1 (Intrahepatic Cholangiocarcinoma) | Increased cell viability, induction of DNA synthesis, accumulation of cells in S phase. | Increased expression of cyclin D1, increased phosphorylation of EGFR and ERK1/2. | spandidos-publications.comnih.gov |

| HuCCA-1 (Intrahepatic Cholangiocarcinoma) | No significant effect on cell viability. | Not applicable. | spandidos-publications.comnih.gov |

| Regenerating Mouse Liver (in vivo) | (Taurocholate, not TLCA) Reduced DNA synthesis. | Not specified. | nih.gov |

Apoptosis Modulation through Caspase Activation

Taurolithocholic acid can influence apoptosis, or programmed cell death, through the activation of the caspase cascade, a family of proteases that are central to this process. The initiation of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govyoutube.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell. nih.govyoutube.com

Research has demonstrated that a sulfated form of TLCA, taurolithocholate 3-sulfate (TLCS), can trigger apoptosis in hepatocytes by activating initiator caspases, specifically caspase-8. nih.govelifesciences.org Caspase-8 activation is a hallmark of the extrinsic pathway, often initiated by the binding of ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC). youtube.comnih.gov Once activated, caspase-8 can directly cleave and activate downstream executioner caspases like caspase-3. nih.gov

Furthermore, the apoptotic signal can be amplified through the intrinsic pathway. Activated caspase-8 can cleave Bid, a pro-apoptotic protein, into its truncated form, tBid. nih.gov tBid then translocates to the mitochondria, promoting the release of cytochrome c. nih.govnih.gov In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which recruits and activates the initiator caspase-9. nih.govyoutube.com Activated caspase-9 then proceeds to activate caspase-3, further committing the cell to apoptosis. nih.govyoutube.com Studies on related bile acids have confirmed their ability to induce apoptosis through the activation of caspases 3, 8, and 9, highlighting a conserved mechanism among these molecules. nih.gov

Table 1: Key Caspases in Taurolithocholic Acid-Influenced Apoptosis

| Caspase | Type | Role in Apoptosis |

| Caspase-8 | Initiator | Activated by the extrinsic pathway; can directly activate caspase-3 and cleave Bid to engage the intrinsic pathway. nih.govnih.gov |

| Caspase-9 | Initiator | Activated by the apoptosome in the intrinsic pathway following cytochrome c release. nih.govyoutube.com |

| Caspase-3 | Executioner | Activated by initiator caspases; cleaves cellular substrates to carry out apoptosis. nih.govyoutube.com |

Cellular Signaling Pathways in Carcinogenesis

Taurolithocholic acid is implicated in the progression of certain cancers through its interaction with various cellular signaling pathways that regulate cell growth, proliferation, and survival.

The Wnt/β-catenin signaling pathway is crucial for normal development and tissue maintenance, but its aberrant activation is a common driver of carcinogenesis. mdpi.comnih.gov While direct evidence for TLCA's role is still emerging, studies on its parent compound, LCA, and other secondary bile acids like deoxycholic acid (DCA), have shown they can promote tumorigenesis by activating the Wnt/β-catenin pathway. nih.govtamhsc.edu This activation often leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell proliferation, such as cyclin D1. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation and cell survival, and its dysregulation is linked to cancer. nih.govelsevier.es Bile acids are known to be pro-inflammatory molecules that can activate NF-κB. nih.gov Some studies suggest that conjugated bile acids can upregulate the NF-κB pathway. researchgate.net This activation can protect cancer cells from apoptosis and promote their growth. elsevier.es For instance, in macrophages, TLCA has been shown to modulate inflammatory responses through pathways that can interact with NF-κB signaling. nih.gov

The most direct evidence for TLCA's role in carcinogenesis comes from its activation of the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK1/2) pathway . In intrahepatic cholangiocarcinoma (CCA), TLCA has been shown to promote cancer cell growth. nih.govspandidos-publications.com Research demonstrates that TLCA treatment leads to the phosphorylation and activation of both EGFR and its downstream target, ERK1/2, in CCA cells. nih.govspandidos-publications.comnih.gov This activation stimulates cell proliferation, as evidenced by an increase in DNA synthesis and the expression of cyclin D1, a key cell cycle regulator. nih.gov The growth-promoting effect of TLCA on these cancer cells can be blocked by specific inhibitors of EGFR and MEK1/2 (the upstream kinase of ERK1/2), confirming the essential role of this pathway. nih.gov

Table 2: Signaling Pathways in Carcinogenesis Modulated by Taurolithocholic Acid and Related Bile Acids

| Signaling Pathway | Key Proteins | Role in Carcinogenesis | TLCA-Specific Findings |

| Wnt/β-catenin | Wnt, β-catenin, Cyclin D1 | Drives cell proliferation and tumor initiation. mdpi.comnih.gov | Linked to secondary bile acids like LCA and DCA. nih.govtamhsc.edu |

| NF-κB | NF-κB, IκB | Promotes cell survival, inflammation, and proliferation. nih.govelsevier.es | Conjugated bile acids can activate this pathway. researchgate.net |

| EGFR/ERK1/2 | EGFR, ERK1/2, Cyclin D1 | Stimulates cell growth and proliferation. | TLCA directly activates this pathway in cholangiocarcinoma cells, promoting their growth. nih.govspandidos-publications.comnih.gov |

Vascular Endothelial Cell Responses

Taurolithocholic acid also exerts significant effects on vascular endothelial cells, the inner lining of blood vessels, influencing vascular tone and health.

Nitric Oxide (NO) Production and Endothelial NO Synthase Phosphorylation

Nitric oxide (NO) is a critical signaling molecule produced by endothelial cells that causes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion. Its production is catalyzed by endothelial nitric oxide synthase (eNOS). nih.govnih.gov Taurine-conjugated bile acids, including TLCA, have been found to enhance the production of NO in vascular endothelial cells. nih.gov The mechanism involves an increase in the intracellular calcium concentration ([Ca2+]i), which is a key activator of eNOS. nih.gov This elevation in calcium, along with the activation of other signaling molecules, leads to the phosphorylation of eNOS, a post-translational modification that increases its enzymatic activity. nih.gov

Akt Activation in Vascular Endothelial Cells

The protein kinase B (Akt) signaling pathway is a central regulator of cell survival, growth, and metabolism in endothelial cells. nih.gov Studies have shown that conjugated bile acids can activate Akt in hepatocytes, a process that is also relevant to endothelial cells due to shared signaling components. nih.gov The activation of Akt is often linked to upstream receptor activation, such as G-protein coupled receptors (GPCRs). nih.gov This Akt activation can contribute to the pro-survival and functional regulation of vascular endothelial cells.

Muscle Physiology and Growth

TGR5-Mediated Muscle Hypertrophy

Recent research has uncovered a role for bile acids in regulating skeletal muscle mass. This function is primarily mediated by the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor highly expressed in skeletal muscle. nih.govresearchgate.net Taurolithocholic acid, along with its parent compound LCA, is one of the most potent endogenous ligands for TGR5. nih.govnih.gov

Activation of TGR5 in muscle cells by ligands like LCA has been shown to induce muscle hypertrophy, which is an increase in the size of muscle cells. elifesciences.orgresearchgate.netelsevierpure.com This process is driven by the activation of downstream signaling pathways, including the Akt/mTOR pathway, which is a master regulator of protein synthesis. researchgate.net TGR5 activation also leads to an increase in the expression of Insulin-like Growth Factor 1 (IGF-1), a well-known promoter of muscle growth. elifesciences.org The TGR5-IGF-1-Akt signaling axis appears to be a key mechanism through which bile acids like TLCA can promote muscle protein synthesis and inhibit protein degradation, ultimately leading to muscle growth. elifesciences.orgresearchgate.net

Regulation of Hypertrophy-Related Genes

Taurolithocholic acid (TLCA), a secondary bile acid, is recognized as a potent natural agonist for the Takeda G-protein-coupled receptor 5 (TGR5). nih.govnih.gov The activation of TGR5 is increasingly implicated in the regulation of cellular growth and hypertrophy in various tissues, including skeletal and cardiac muscle. elifesciences.orgresearchgate.net While direct, comprehensive studies on the sodium salt of taurolithocholic acid and its specific impact on the full spectrum of hypertrophy-related genes are still emerging, the well-established role of TLCA as a TGR5 agonist allows for an understanding of its potential regulatory functions based on the known downstream effects of TGR5 activation. nih.gov

The signaling cascades initiated by the binding of ligands to TGR5 are known to influence key pathways involved in protein synthesis and cell size regulation. In most cell types, TGR5 activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). nih.gov However, TGR5 signaling can also activate other critical kinases such as Protein Kinase B (Akt) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov These pathways are central to the development of cellular hypertrophy.

Research on potent TGR5 agonists, such as lithocholic acid (LCA), which is structurally related to TLCA, provides significant insights into the potential gene regulatory effects of TLCA in the context of hypertrophy.

Skeletal Muscle Hypertrophy

In skeletal muscle cells, the activation of TGR5 has been demonstrated to promote hypertrophy. Studies using the TGR5 agonist LCA in C2C12 myotubes have shown a significant upregulation of hypertrophy-related genes. This suggests that TLCA, as a potent TGR5 agonist, would likely induce a similar genetic response.

Key research findings indicate that TGR5 activation in skeletal muscle cells leads to:

An increase in the expression of Insulin-like growth factor 1 (Igf-1), a well-known muscle hypertrophy-related gene. elifesciences.org

Subsequent activation of the PI3K-Akt signaling pathway, which is a primary driver of protein synthesis and muscle growth. elifesciences.org

Increased phosphorylation of the mammalian target of rapamycin (B549165) (mTOR), a downstream effector of Akt that plays a crucial role in initiating protein translation. elifesciences.org

Inhibition of protein degradation pathways. For instance, treatment with LCA has been shown to reduce the transcription of FBXO32 (Atrogin-1), a key E3 ubiquitin ligase involved in muscle atrophy. nih.gov

The table below summarizes the observed effects of TGR5 activation on hypertrophy-related gene expression in skeletal muscle cells, primarily based on studies with LCA.

Table 1: Regulation of Hypertrophy-Related Genes in Skeletal Muscle by TGR5 Activation

| Gene/Protein | Function | Effect of TGR5 Activation | Reference |

|---|---|---|---|

| Gpbar1 (TGR5) | Bile Acid Receptor | Upregulation | elifesciences.org |

| Igf1 | Growth Factor | Upregulation | elifesciences.org |

| Akt (Protein Kinase B) | Pro-hypertrophic Signaling | Increased Phosphorylation (Activation) | nih.govelifesciences.org |

| mTOR | Protein Synthesis Regulation | Increased Phosphorylation (Activation) | nih.govelifesciences.org |

| FBXO32 (Atrogin-1) | E3 Ubiquitin Ligase (Atrophy) | Downregulation | nih.gov |

| MuRF1 | E3 Ubiquitin Ligase (Atrophy) | Downregulation | nih.gov |

Cardiac Muscle Hypertrophy

In the context of the heart, the role of bile acids and TGR5 signaling is complex. While pathologically high concentrations of bile acids can be detrimental, leading to a condition termed "cholecardia" characterized by cardiac dysfunction and hypertrophy, targeted activation of TGR5 has shown potential protective effects in certain contexts. nih.gov

For example, in a model of high-glucose-induced hypertrophy in H9c2 cardiac myoblasts, activation of TGR5 by LCA was found to ameliorate the hypertrophic response. researchgate.net This was associated with changes in the expression and phosphorylation of proteins involved in calcium handling, which is often dysregulated in cardiac hypertrophy.

Key findings in cardiomyocytes include:

Enhanced expression of SERCA2a (Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase 2a), a crucial protein for calcium reuptake into the sarcoplasmic reticulum, the dysfunction of which is a hallmark of heart failure. researchgate.net

Increased phosphorylation of phospholamban (PLN), which, when phosphorylated, relieves its inhibition of SERCA2a, thereby improving calcium cycling. researchgate.net

Activation of TGR5 in mouse cardiomyocytes has been linked to the activation of Akt, a known pro-hypertrophic signal. nih.gov

The following table outlines the effects of TGR5 activation on genes and proteins related to cardiac hypertrophy and function.

Table 2: Regulation of Hypertrophy-Related Genes/Proteins in Cardiomyocytes by TGR5 Activation

| Gene/Protein | Function | Effect of TGR5 Activation | Reference |

|---|---|---|---|

| SERCA2a | Calcium Handling | Upregulation | researchgate.net |

| Phospholamban (PLN) | SERCA2a Regulation | Increased Phosphorylation | researchgate.net |

| Akt (Protein Kinase B) | Signaling | Increased Phosphorylation (Activation) | nih.gov |

Preclinical Research Models and Experimental Approaches

In vitro Cell Culture Models

Hepatocyte Couplets and Liver Cell Lines

The study of taurolithocholic acid sodium salt in preclinical research has extensively utilized in vitro cell culture models to elucidate its effects on liver cells. Isolated rat hepatocyte couplets and various liver cell lines, such as HepG2 and Hep3B, have been instrumental in this regard. In isolated rat hepatocyte couplets, taurolithocholic acid (TLC) has been shown to induce cholestasis, a condition characterized by the impairment of bile flow. This is observed as a cessation of canalicular contractions and a reduction in the secretion of fluorescent bile acids, indicating a disruption of normal hepatobiliary transport. nih.govresearchgate.net Furthermore, studies have demonstrated that TLC exerts its cholestatic effects through mechanisms involving phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε). nih.govresearchgate.netmedchemexpress.comabmole.com

In human hepatoblastoma-derived Hep3B cells engineered to express the sodium taurocholate cotransporting peptide (NTCP), taurolithocholic acid has been found to increase the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway. This suggests that the uptake of TLC into hepatocytes is a critical step in initiating programmed cell death.

Table 1: Effects of Taurolithocholic Acid on Hepatocyte Couplets and Liver Cell Lines

| Cell Model | Key Findings |

|---|---|

| Isolated Rat Hepatocyte Couplets | Induces cholestasis, impairs canalicular secretion, and involves PI3K/PKCε signaling pathways. nih.govresearchgate.net |

Cholangiocarcinoma Cell Lines

Research has also focused on the impact of taurolithocholic acid on cholangiocarcinoma (CCA), a cancer of the bile ducts. In intrahepatic CCA cell lines, specifically RMCCA-1, taurolithocholic acid has been demonstrated to promote cell growth. nih.govresearchgate.netnih.gov This effect is mediated through the activation of the muscarinic acetylcholine (B1216132) receptor and the subsequent signaling cascade involving the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govresearchgate.netnih.gov The activation of this pathway leads to an increase in DNA synthesis and cell proliferation. nih.govresearchgate.net Interestingly, this growth-promoting effect was observed in RMCCA-1 cells but not in another CCA cell line, HuCCA-1, highlighting cell-type-specific responses. nih.govnih.gov

Table 2: Effects of Taurolithocholic Acid on Cholangiocarcinoma Cell Lines

| Cell Line | Key Findings |

|---|---|

| RMCCA-1 | Promotes cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling. nih.govresearchgate.netnih.gov |

Monocytic and Endothelial Cell Models

The interaction of bile acids with the vascular and immune systems is an important area of investigation. Studies using cultured human vascular endothelial cells have shown that while some bile acids can be directly toxic, sodium taurocholate, a related bile salt, can depress the production of prostacyclin, a key molecule in vascular homeostasis, without causing overt cell injury. nih.gov This suggests that bile acids can modulate endothelial function. While direct studies on taurolithocholic acid sodium salt in monocytic cell models were not extensively detailed in the provided search results, the broader context of bile acid research indicates their potential to influence inflammatory responses.

Ex vivo and In vivo Animal Models

Rodent Models of Cholestasis Induction

Rodent models have been fundamental in studying the in vivo consequences of elevated taurolithocholic acid levels. It has been used to induce cholestasis in both ex vivo perfused liver models and in live animals to mimic hepatocellular cholestasis. bertin-bioreagent.com In the isolated perfused hamster liver, taurolithocholate induces a dose-dependent cholestasis, characterized by a decrease in bile flow. nih.gov This effect appears to be related to interference with the bile acid-independent fraction of bile flow at the canalicular or ductular level. nih.gov

In mouse models, particularly those with a deficiency in the sodium taurocholate cotransporting polypeptide (NTCP), there is a significant increase in the sulfated form of taurolithocholic acid, namely taurolithocholic acid 3-sulfate. biotrend.comnih.gov This suggests that sulfation is a major detoxification pathway for this bile acid when its primary uptake mechanism into the liver is impaired. nih.gov These animal models are crucial for understanding the systemic effects of taurolithocholic acid and the adaptive metabolic responses to its accumulation. nih.govnih.govmdpi.com

Table 3: Findings from Rodent Models of Cholestasis Involving Taurolithocholic Acid

| Animal Model | Key Findings |

|---|---|

| Isolated Perfused Hamster Liver | Induction of dose-dependent cholestasis. nih.gov |

Models for Pancreatitis Induction

Taurolithocholic acid and its derivatives are utilized in preclinical research to create animal models of acute pancreatitis. The infusion of bile salts, such as taurolithocholic acid 3-sulfate (TLCS) and the more commonly used sodium taurocholate, into the pancreatic duct of various animal species is a well-established method for inducing experimental acute pancreatitis. nih.gov This approach, known as pancreatic duct infusion-induced acute pancreatitis (PDI-AP), leads to the rapid development of pancreatic injury. nih.gov

The underlying mechanism is thought to be related to the detergent properties of the bile salts, which cause cellular damage. Following infusion, the pancreatic parenchyma surrounding the main pancreatic duct exhibits hemorrhagic necrosis. The severity of the resulting pancreatitis can be controlled by adjusting the concentration, volume, and infusion speed of the bile acid solution. selleckchem.com These models are considered representative of human biliary pancreatitis and are instrumental in studying the pathogenesis of the disease and for the preclinical evaluation of potential therapeutic interventions. selleckchem.comnih.gov

Transgenic Mouse Models in Metabolic Research

Genetically modified mouse models, particularly transgenic mice, are pivotal in dissecting the complex roles of bile acids like taurolithocholic acid in metabolism. The use of these models has been crucial in understanding the pathways of bile acid biosynthesis, their enterohepatic circulation, and their regulatory functions. nih.gov For instance, transgenic mice overexpressing or lacking specific genes, such as those encoding for enzymes like Cyp7a1 (cytochrome P450 family 7 subfamily A member 1) or nuclear receptors like the farnesoid X receptor (FXR), have provided significant insights into how alterations in bile acid pool size and composition impact metabolic diseases. nih.gov

Studies using FXR-null mice have been particularly revealing. When these mice are challenged with a diet containing cholic acid, they exhibit altered metabolic responses, highlighting FXR's role in maintaining bile acid homeostasis. researchgate.net Although direct studies focusing solely on taurolithocholic acid sodium salt in specific transgenic metabolic research models are not extensively detailed in the provided results, the established use of genetically modified mice in broader bile acid research indicates their applicability. nih.govresearchgate.net The advantages of using mice include the wide availability of reagents, antibodies, and the ability to create specific genetic modifications to study the function of transporters and receptors involved in bile acid signaling. nih.gov

Studies in Immune Response and Inflammatory Conditions

Bile acids, including taurolithocholic acid, are increasingly recognized as important signaling molecules in the immune system, capable of modulating inflammatory responses. Research has shown that bile acids can influence the activity and differentiation of various immune cells, such as T cells. sigmaaldrich.com Specifically, lithocholic acid, the unconjugated form of taurolithocholic acid, has been found to control adaptive immune responses by inhibiting the activation of Th1 cells through the Vitamin D receptor. nih.gov

The interaction between gut microbiota and bile acids is critical, as gut microbes can modify bile acids into molecules that regulate immune cells like regulatory T cells (Tregs) and pro-inflammatory Th17 cells. sigmaaldrich.com This modulation of immune response is crucial in the context of inflammatory conditions, including inflammatory bowel disease (IBD). sigmaaldrich.com Animal models, such as those with a deficiency in bile acid sensors, have demonstrated a predisposition to developing inflammatory colitis, underscoring the protective role of bile acid signaling in the gut. sigmaaldrich.com Furthermore, bile acids like taurocholic acid have been shown to regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. selleckchem.com

Methodologies for Investigating Taurolithocholic Acid Effects

Cell Viability and Cell Cycle Analysis

A variety of in vitro assays are employed to determine the effects of taurolithocholic acid on cell health, including cell viability, apoptosis, and cell cycle progression. Cell viability can be assessed using several methods, such as the MTT assay, which measures metabolic activity, or the neutral red assay, which assesses lysosomal integrity. researchgate.netnih.gov ATP-based assays, which quantify the amount of ATP present in a cell population, are also used as a marker of viable cells. researchgate.net

More specific to cell death pathways, the activity of caspases, which are key enzymes in apoptosis, can be measured. For example, taurolithocholic acid (TLCA) has been shown to increase the activity of caspase-3 and -7 in Hep3B cells that are engineered to express the sodium taurocholate cotransporting peptide (NTCP). This indicates an induction of apoptosis. Cell cycle analysis, often performed using flow cytometry after staining cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide, allows researchers to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify apoptotic cells (sub-G1 peak).

| Assay Type | Principle | Application in Taurolithocholic Acid Research |

| MTT Assay | Measures the metabolic activity of cells by the reduction of a tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases. | General assessment of cell viability following treatment. |

| Neutral Red Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Evaluation of cell viability, particularly useful in different pH environments. researchgate.net |

| ATP Assay | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction that generates light. | Provides a rapid and sensitive measure of cell viability. researchgate.net |

| Caspase Activity Assay | Detects the activity of caspases, key mediators of apoptosis, using fluorogenic or colorimetric substrates. | To determine if the compound induces apoptosis. TLCA has been shown to increase caspase-3 and -7 activity. |

| Cell Cycle Analysis (Flow Cytometry) | Staining of cellular DNA with a fluorescent dye to quantify the DNA content and determine the cell cycle phase distribution. | To investigate if the compound causes cell cycle arrest or induces apoptosis. |

Western Immunoblotting for Signaling Protein Detection

Western immunoblotting is a fundamental technique used to detect and quantify specific proteins within a sample, providing insights into the molecular signaling pathways affected by taurolithocholic acid. sigmaaldrich.com This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest. sigmaaldrich.com

In the context of bile acid research, western blotting has been used to analyze changes in the expression and phosphorylation status of key signaling proteins. For example, studies have used this technique to measure the protein levels of markers for hepatic stellate cell activation, such as α-smooth muscle actin (α-SMA) and collagen 1, following treatment with taurocholic acid. nih.gov It has also been employed to detect the levels of total and phosphorylated forms of proteins in signaling cascades, such as the YAP (Yes-associated protein) and p38 MAPK pathways, to elucidate the mechanisms of action of bile acids. nih.gov This allows researchers to map the signaling networks that are activated or inhibited by taurolithocholic acid.

| Step | Description |

| 1. Sample Preparation | Extraction of total proteins from cells or tissues using lysis buffers. |

| 2. Gel Electrophoresis | Separation of proteins based on their molecular weight using SDS-PAGE. |

| 3. Protein Transfer | Transfer of separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). |

| 4. Blocking | Incubation of the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. |

| 5. Antibody Incubation | Incubation with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). |

| 6. Detection | Addition of a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). |

| 7. Analysis | Quantification of the protein bands to determine the relative abundance of the target protein. |

Fluorescence Imaging for Intracellular Ion Dynamics

Fluorescence imaging is a powerful technique for visualizing and measuring the dynamics of intracellular ions, such as calcium (Ca²⁺), in real-time. This methodology is critical for understanding how taurolithocholic acid impacts cellular signaling, as many cellular processes are regulated by changes in intracellular ion concentrations. pubcompare.ai

The technique typically involves loading cells with fluorescent dyes that are sensitive to specific ions. For instance, to measure intracellular calcium, dyes like Fluo-4 or Fura-2 are used. When the target ion binds to the dye, the dye's fluorescent properties change, leading to an increase in fluorescence intensity or a shift in its excitation or emission wavelength. These changes are captured using a fluorescence microscope and recorded over time to create a dynamic map of ion concentrations within the cell.

Research has shown that taurolithocholate can induce a sustained elevation of cytosolic free Ca²⁺ concentration ([Ca²⁺]i) in isolated rat hepatocytes, while its sulfated form, taurolithocholate 3-sulphate, evokes repetitive [Ca²⁺]i oscillations. pubcompare.ai These distinct calcium signatures suggest that the two bile acids may activate different intracellular signaling pathways. pubcompare.ai By using specific inhibitors, such as ryanodine (B192298) which blocks Ca²⁺-induced Ca²⁺ release, researchers can further dissect the mechanisms underlying these ion fluxes. pubcompare.ai

Spectrophotometric Determination of Enzyme Activities

In preclinical research, spectrophotometry serves as a fundamental technique for quantifying the activity of various enzymes by measuring the change in absorbance of a substrate or product over time. This method is particularly valuable in elucidating the mechanisms of drug- or compound-induced cellular toxicity, such as the effects of taurolithocholic acid sodium salt on mitochondrial enzymes.

One key area of investigation has been the impact of cholestatic bile acids on the mitochondrial electron transport chain (ETC). Research on bile acids closely related to taurolithocholic acid has provided insights into their potential effects. For instance, studies on lithocholic acid, the unconjugated form of taurolithocholic acid, have demonstrated significant inhibitory effects on the enzymatic activities of specific ETC complexes in isolated rat liver mitochondria.

Detailed findings from a study investigating the toxicity of various bile acids on the ETC revealed that lithocholic acid directly impairs the function of several enzyme complexes. The activities of these complexes were assessed spectrophotometrically by monitoring the oxidation or reduction of specific substrates. The study showed that at a concentration of 10 µmol/L, lithocholic acid inhibited the activity of Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinone:cytochrome c oxidoreductase). A higher concentration of 30 µmol/L was required to inhibit Complex IV (cytochrome c oxidase). Notably, Complex II (succinate dehydrogenase) activity was not affected by lithocholic acid. nih.gov

These findings are summarized in the table below:

Table 1: Effect of Lithocholic Acid on the Activity of Mitochondrial Electron Transport Chain Complexes

| Complex | Enzyme Name | Substrate | Lithocholic Acid Concentration (µmol/L) | % Inhibition |

|---|---|---|---|---|

| Complex I | NADH:ubiquinone oxidoreductase | NADH | 10 | Significant Inhibition |

| Complex II | Succinate dehydrogenase | Succinate | Not Affected | 0 |

| Complex III | Ubiquinone:cytochrome c oxidoreductase | Ubiquinone | 10 | Significant Inhibition |

| Complex IV | Cytochrome c oxidase | Cytochrome c | 30 | Significant Inhibition |

Data derived from a study on the toxicity of bile acids on the electron transport chain of isolated rat liver mitochondria. nih.gov

The spectrophotometric assays for these enzyme activities typically involve the following principles:

Complex I (NADH:ubiquinone oxidoreductase): The activity is measured by following the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+.

Complex II (Succinate dehydrogenase): The activity can be determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which leads to a decrease in absorbance at 600 nm.

Complex III (Ubiquinone:cytochrome c oxidoreductase): Its activity is assayed by measuring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm.

Complex IV (Cytochrome c oxidase): The activity is determined by following the oxidation of reduced cytochrome c, leading to a decrease in absorbance at 550 nm.

These spectrophotometric methods provide a quantitative measure of the direct impact of compounds like lithocholic acid, and by extension, its taurine (B1682933) conjugate, taurolithocholic acid sodium salt, on the catalytic function of essential mitochondrial enzymes.

Polarographic Methods for Mitochondrial Respiration

The principle of polarography involves the use of an oxygen electrode (such as a Clark-type electrode) to measure the concentration of dissolved oxygen in a sealed chamber containing a suspension of mitochondria. As the mitochondria respire, they consume oxygen, leading to a decrease in the oxygen concentration in the chamber, which is recorded over time. By adding different substrates that donate electrons to specific complexes of the electron transport chain and inhibitors that block electron flow at particular points, it is possible to dissect the respiratory chain and pinpoint the sites of action of a test compound.

In studies of cholestasis, a condition that can be induced by taurolithocholic acid, polarography has been used to demonstrate the impairment of hepatic mitochondrial respiration. nih.gov For example, in rat models of biliary obstruction, a significant deterioration in mitochondrial respiratory capacity has been observed using polarographic techniques. nih.gov

While specific polarographic data for taurolithocholic acid sodium salt is not extensively detailed in the provided search results, the methodology would involve incubating isolated mitochondria with the compound and measuring its effect on the rates of state 3 (ADP-stimulated) and state 4 (ADP-limited) respiration with various substrates.

The table below illustrates a hypothetical experimental design for assessing the effect of taurolithocholic acid sodium salt on mitochondrial respiration using polarography.

Table 2: Experimental Design for Polarographic Analysis of Mitochondrial Respiration

| Experimental Condition | Substrate(s) | Compound Added | Measured Parameter | Expected Outcome with Inhibitory Compound |

|---|---|---|---|---|

| Baseline Respiration | Glutamate/Malate (Complex I) | - | Oxygen Consumption Rate (nmol O₂/min/mg protein) | Normal Respiration |

| State 3 Respiration | Glutamate/Malate + ADP | - | Oxygen Consumption Rate | Increased Respiration |

| Test Condition | Glutamate/Malate + ADP | Taurolithocholic acid sodium salt | Oxygen Consumption Rate | Decreased Respiration |

| Baseline Respiration | Succinate (Complex II) + Rotenone | - | Oxygen Consumption Rate | Normal Respiration |

| State 3 Respiration | Succinate + Rotenone + ADP | - | Oxygen Consumption Rate | Increased Respiration |

| Test Condition | Succinate + Rotenone + ADP | Taurolithocholic acid sodium salt | Oxygen Consumption Rate | Decreased or Unchanged Respiration |

This table represents a typical experimental setup. The expected outcomes are based on the known inhibitory effects of related bile acids on the electron transport chain.

These polarographic approaches are fundamental in characterizing the mitochondrial toxicity of compounds like taurolithocholic acid sodium salt and understanding their contribution to cellular pathology in conditions such as cholestatic liver disease.

Pathophysiological Implications and Research Directions

Role in Liver Diseases

The liver is the primary site of bile acid synthesis and metabolism, making it particularly susceptible to the effects of toxic bile acids like TLCA.

Cholestatic Conditions

Taurolithocholic acid is recognized as a potent cholestatic agent, meaning it impairs the normal flow of bile from the liver. This effect is a result of its ability to interfere with critical cellular processes within hepatocytes. Research has shown that TLCA can induce cholestasis by impairing hepatobiliary exocytosis, which is the process by which substances are transported out of liver cells and into the bile. nih.govnih.gov This impairment disrupts the insertion of transport proteins into the apical membranes of hepatocytes, further hindering bile flow. nih.govnih.gov